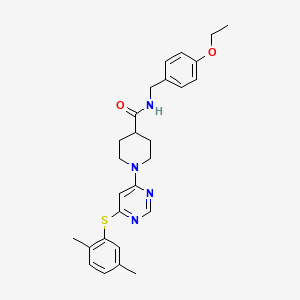
N-(4-fluorobenzyl)-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide is a useful research compound. Its molecular formula is C27H32N4O2S and its molecular weight is 476.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-4-oxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Sulfonamide derivatives, including those with fluorobenzyl groups, have been designed and synthesized with the aim of obtaining potent antitumor agents. For example, sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard have shown high antitumor activity and low toxicity in mice. These compounds, such as compound 12b, exhibited a therapeutic index of 47.55, indicating their potential as effective antitumor drugs with lower side effects (Huang, Lin, & Huang, 2001).
Enzyme Inhibition for Cancer Therapy
Research into sulfonamide-based compounds has also focused on their ability to inhibit specific enzymes associated with cancer progression. One study explored the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. This detailed study of carbonic anhydrase IX inhibition revealed many leads, suggesting the possibility of designing even more potent and selective inhibitors with potential applications as antitumor agents (Ilies et al., 2003).
Synthesis of Novel Compounds
The synthesis of novel compounds for potential therapeutic applications is a significant area of research. For instance, novel tricyclic pyrimido[4,5-b][1,4]benzothiazepines have been prepared from 5-amino-4,6-bis(arylthio)pyrimidines and carboxylic acids via Bischler-Napieralski-type reactions. These compounds represent a new series of heterocyclic compounds of interest in drug discovery, indicating the versatility of sulfonamide-based compounds in synthesizing new therapeutic agents (Fu, Xu, Dang, & Bai, 2005).
Antimicrobial Applications
Sulfonamide compounds have also been explored for their antimicrobial potential. Synthesis of fluoro-substituted sulphonamide benzothiazole comprising thiazole for antimicrobial screening revealed that these compounds possess significant antimicrobial activity. The synthesis and pharmacological evaluation of these compounds indicate their potential as potent biodynamic agents with antimicrobial properties (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Eigenschaften
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2S/c1-4-33-23-9-7-21(8-10-23)17-28-27(32)22-11-13-31(14-12-22)25-16-26(30-18-29-25)34-24-15-19(2)5-6-20(24)3/h5-10,15-16,18,22H,4,11-14,17H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPOJPNXABXTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)SC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


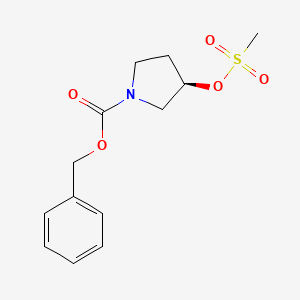
![2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2880898.png)
![2-Amino-4-(4-ethylphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2880899.png)

![N-(3-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2880904.png)
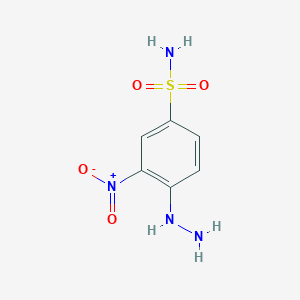
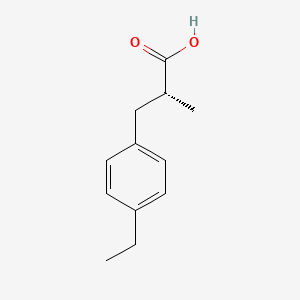
![Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2880910.png)
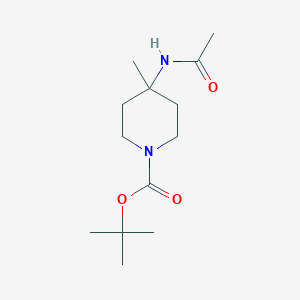
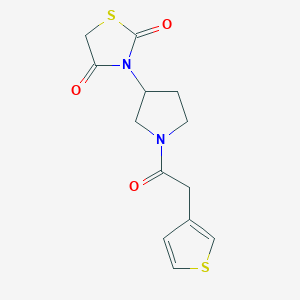

![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2880916.png)
